4,5-Dimethyl-1-hexene
Overview
Description
4,5-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16 It is an alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a hexene backbone with two methyl groups attached to the fourth and fifth carbon atoms
Scientific Research Applications
4,5-Dimethyl-1-hexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand the behavior of alkenes in biological systems.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, including polymers and additives.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1-hexene can be synthesized through several methods. One common approach involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the oligomerization of propylene. This method utilizes a catalyst, such as a zeolite or a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon results in the formation of 4,5-dimethylhexane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 4,5-Dimethylhexan-2-ol, 4,5-Dimethylhexan-2-one, or 4,5-Dimethylhexanoic acid.
Reduction: 4,5-Dimethylhexane.
Substitution: 4,5-Dibromo-1-hexene.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond undergoes addition of hydrogen atoms facilitated by a metal catalyst. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Hexene: A simple alkene with a single double bond and no additional substituents.
4-Methyl-1-pentene: An alkene with a methyl group attached to the fourth carbon atom.
2,3-Dimethyl-2-butene: An alkene with two methyl groups attached to the second and third carbon atoms.
Comparison: 4,5-Dimethyl-1-hexene is unique due to the positioning of its methyl groups on the fourth and fifth carbon atoms, which influences its reactivity and physical properties. Compared to 1-hexene, it has increased steric hindrance, affecting its reaction rates and selectivity. Unlike 4-methyl-1-pentene, it has a longer carbon chain, which can impact its boiling point and solubility. The presence of two methyl groups in 2,3-dimethyl-2-butene results in different chemical behavior, particularly in terms of stability and reactivity.
Properties
IUPAC Name |
4,5-dimethylhex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBUBEFUNVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871253 | |
Record name | 1-hexene, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 4,5-Dimethyl-1-hexene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10492 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16106-59-5 | |
Record name | 4,5-Dimethyl-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16106-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-DIMETHYL-1-HEXENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hexene, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethyl-1-hexene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9BXB99N8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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